6-ethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol
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Overview
Description
6-ETHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE is a complex heterocyclic compound that features an imidazole ring fused with a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with sulfur and ethylating agents under controlled conditions . The reaction is often carried out in the presence of catalysts such as hexamethyldisilazane (HMDS) and solvents like N,N-dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
6-ETHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-ETHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-6,8-dihydro-7H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thione
- Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives
Uniqueness
6-ETHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE stands out due to its unique structural features, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and therapeutic agents .
Properties
Molecular Formula |
C9H8N4S2 |
---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
6-ethyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thione |
InChI |
InChI=1S/C9H8N4S2/c1-2-13-6-4-3-5-7(12-15-11-5)8(6)10-9(13)14/h3-4,11H,2H2,1H3 |
InChI Key |
OSWZVXLXTPPNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=C3C(=NSN3)C2=NC1=S |
Origin of Product |
United States |
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